molecular formula C6H6F2N2 B3031463 2,6-Difluoro-p-phenylenediamine CAS No. 3743-86-0

2,6-Difluoro-p-phenylenediamine

Cat. No. B3031463
CAS RN: 3743-86-0
M. Wt: 144.12 g/mol
InChI Key: XFWCWQUDUPQGKG-UHFFFAOYSA-N
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Description

2,6-Difluoro-p-phenylenediamine (DFPP) is an organic amine compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 79-80 °C (174-176 °F) and a molecular weight of 182.14 g/mol. It is a derivative of p-phenylenediamine, with two fluorine atoms replacing two hydrogen atoms. DFPP has a variety of uses in scientific research, including as a biochemical reagent and as an analytical tool. It has been used in the synthesis of a variety of compounds and as a catalyst in chemical reactions.

Scientific Research Applications

Anticorrosive Applications

2,6-Difluoro-p-phenylenediamine, as a derivative of phenylenediamine, has potential applications in the field of corrosion protection. Research indicates that phenylenediamines, including their polymeric forms like poly(phenylenediamines), are widely used as anticorrosive materials for various metals and alloys. These compounds provide excellent surface protection against corrosion, especially in aggressive environments such as sodium chloride and hydrochloric acid solutions. The effectiveness of these materials can be attributed to their ability to form a compact anticorrosive film on metal surfaces, mainly through adsorption mechanisms involving non-bonding electrons of nitrogen atoms and π-electrons of aromatic rings (Verma & Quraishi, 2021).

Photophysical Properties

The photophysical and electrochemical properties of phenylenediamines are significantly influenced by the addition of functional groups to the aromatic ring. Studies have shown that the introduction of cyano groups, similar to fluoro groups, to p-phenylenediamine (PPD) affects its photophysical properties. These modifications impact properties such as fluorescence lifetimes, quantum yields, and solvatochromism, which are important for potential applications in materials science and photophysics (Zahid et al., 2011).

Polymerization and Material Synthesis

This compound can be used in the synthesis of various polymers and materials. For instance, its structural analogues have been employed in the synthesis of optically active poly(amide–imide)s, which are known for their high thermal stability and optical activity. These polymers find applications in advanced materials due to their desirable physical and chemical properties (Mallakpour et al., 2002).

Antioxidant and Antiozonant Properties

Phenylenediamines, including their derivatives, are known for their antioxidant and antiozonant properties. These compounds are widely used in the rubber industry to protect rubber from oxidative degradation and ozone damage. The unique chemical structure of phenylenediamines, including the presence of amino groups, contributes to their effectiveness as stabilizers in various industrial applications (Cataldo, 2002).

Electrochemical Applications

This compound and its analogues have potential applications in electrochemistry, particularly in voltammetric enzyme immunoassays. Phenylenediamines can act as substrates for peroxidase-mediated electrochemical reactions, offering a promising approach for the detection of various biochemical substances. This application is particularly relevant in the field of biosensors and analytical chemistry (Jiao et al., 2000).

Safety and Hazards

According to the safety data sheet, 2,6-Difluoro-p-phenylenediamine is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and serious eye irritation. It can also cause damage to organs (Kidney, Heart, Musculo-skeletal system) if swallowed .

Future Directions

While specific future directions for 2,6-Difluoro-p-phenylenediamine are not detailed in the search results, it’s worth noting that there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector .

Biochemical Analysis

Biochemical Properties

2,6-Difluoro-p-phenylenediamine plays a significant role in biochemical reactions, particularly in the synthesis of benzimidazole derivatives, which have potential anticancer properties . It interacts with enzymes such as sodium metabisulphite, which acts as an oxidation agent in the synthesis process . The nature of these interactions involves the formation of benzimidazole rings through the reaction of this compound with benzaldehydes .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, benzimidazole derivatives synthesized from this compound have demonstrated significant anticancer activity on human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines . These effects are attributed to the compound’s ability to modulate cellular signaling and gene expression pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, the presence of electron-donating groups on the benzimidazole scaffold, derived from this compound, enhances its anticancer activity . This interaction results in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability under specific conditions, allowing for prolonged observation of its effects on cells . Detailed information on its long-term effects in in vitro or in vivo studies is limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown to induce specific biochemical changes without causing significant toxicity . At higher doses, it can lead to toxic effects, including acute toxicity in rodents . The threshold effects and toxic doses need to be carefully evaluated to determine the safe and effective dosage range.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential toxic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interaction with these transporters . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with cellular components and its overall biochemical effects.

properties

IUPAC Name

2,6-difluorobenzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWCWQUDUPQGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)N)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40190878
Record name p-Phenylenediamine, 2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3743-86-0
Record name 2,6-Difluoro-p-phenylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Difluoro-p-phenylenediamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81295
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Phenylenediamine, 2,6-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40190878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Difluoro-p-phenylenediamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CF73PUY2Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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